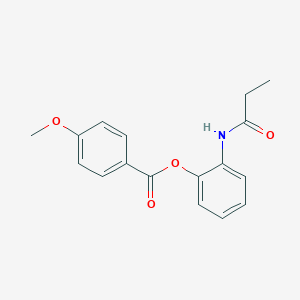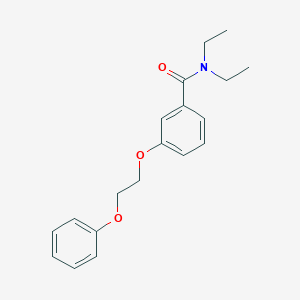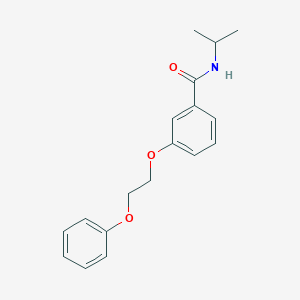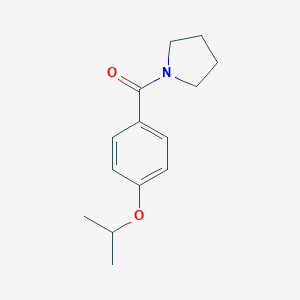
2-(propionylamino)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propionylamino)phenyl 4-methoxybenzoate is an organic compound with the molecular formula C17H17NO4. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanoylamino group attached to a phenyl ring and a methoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propionylamino)phenyl 4-methoxybenzoate typically involves the reaction of 2-aminophenol with propanoyl chloride to form 2-(propanoylamino)phenol. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(propionylamino)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(propionylamino)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(propionylamino)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid phenyl ester: Similar structure but lacks the propanoylamino group.
2-(Propanoylamino)phenyl 2-methoxybenzoate: Similar structure but with a different position of the methoxy group.
Uniqueness
2-(propionylamino)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propanoylamino and methoxybenzoate moieties allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32g/mol |
IUPAC Name |
[2-(propanoylamino)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-16(19)18-14-6-4-5-7-15(14)22-17(20)12-8-10-13(21-2)11-9-12/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
IKOCRHRHTUARMJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-phenoxyethoxy)phenyl]furan-2-carboxamide](/img/structure/B495870.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B495872.png)
![N-[4-(allyloxy)phenyl]benzamide](/img/structure/B495875.png)
![1-[4-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B495876.png)

![2-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495878.png)


![N-[4-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495885.png)
![N-[4-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B495886.png)
![N-[4-(allyloxy)phenyl]isonicotinamide](/img/structure/B495887.png)
![N-[4-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B495888.png)

![2-chloro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495892.png)
